N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide

Enzyme Inhibition Structure-Activity Relationship (SAR) Quinoline Sulfonamides

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide (CAS 439934-83-5) is a synthetic organic compound belonging to the quinoline-8-sulfonamide class. It features a quinoline core linked to a phenyl ring bearing a trifluoromethyl group via a sulfonamide bridge.

Molecular Formula C16H11F3N2O2S
Molecular Weight 352.33
CAS No. 439934-83-5
Cat. No. B2908807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide
CAS439934-83-5
Molecular FormulaC16H11F3N2O2S
Molecular Weight352.33
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2
InChIInChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-2-7-13(10-12)21-24(22,23)14-8-1-4-11-5-3-9-20-15(11)14/h1-10,21H
InChIKeyIQFVJSQJXGGKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Trifluoromethyl)phenyl]quinoline-8-sulfonamide (CAS 439934-83-5): Chemical Identity and Procurement Context for a Quinoline Sulfonamide Scaffold


N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide (CAS 439934-83-5) is a synthetic organic compound belonging to the quinoline-8-sulfonamide class. It features a quinoline core linked to a phenyl ring bearing a trifluoromethyl group via a sulfonamide bridge [1]. The compound is primarily supplied as a research chemical for use as a building block in the synthesis of more complex fluorinated quinolines, and its potential biological activity is inferred from the known properties of its structural class .

Why Substituting N-[3-(Trifluoromethyl)phenyl]quinoline-8-sulfonamide (CAS 439934-83-5) with Unvalidated Analogs is Scientifically Unreliable


In the quinoline-8-sulfonamide class, even minor structural modifications can lead to significant changes in biological target engagement, potency, and selectivity. For example, studies on NPP inhibitors show that varying substituents on the quinoline-8-sulfonamide core can shift IC50 values against h-NPP1 by an order of magnitude, from 0.73 µM to 1.23 µM or more, and can confer dual-target inhibition against h-NPP3 [1]. Similarly, within the same class, subtle structural differences can alter the mechanism of action from pyruvate kinase modulation to metal chelation for anticancer activity [2]. Therefore, the specific substitution pattern of N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide is critical and cannot be assumed to be interchangeable with other quinoline sulfonamides without direct experimental validation.

Quantitative Comparator Analysis for N-[3-(Trifluoromethyl)phenyl]quinoline-8-sulfonamide (CAS 439934-83-5) Selection


Inferred Potency for Enzyme Inhibition via Trifluoromethyl Moiety

Direct activity data for this specific compound is not available in public literature. However, the presence of the 3-trifluoromethylphenyl substituent in sulfonamide scaffolds is often associated with enhanced potency compared to unsubstituted or halogen-substituted analogs, as observed in other series. In a related study on NPP inhibitors, an analog with a 2,4-dichlorophenyl group (3h) showed an IC50 of 1.23 µM against h-NPP1, while other analogs (3d, 3q) with different substitutions showed sub-micromolar activity (0.73-0.81 µM) [1]. This highlights the sensitivity of activity to specific aryl substitutions.

Enzyme Inhibition Structure-Activity Relationship (SAR) Quinoline Sulfonamides

Lack of Direct Evidence for Cancer Cell Cytotoxicity

While patent literature suggests that trifluoromethyl-containing quinoline-8-sulfonamide analogs can exhibit IC50 values between 0.5 and 2.0 µM against A549 and MCF-7 cancer cells, there are no published, verifiable IC50 data for N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide against any cancer cell line . In contrast, a related quinoline-8-sulfonamide derivative (9a) was shown to reduce intracellular pyruvate levels in A549 lung cancer cells with selective cytotoxicity over normal cells [1]. The target compound's activity remains uncharacterized.

Anticancer Research Cytotoxicity Cancer Cell Lines

Building Block Utility vs. Investigational Analogs

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide is commercially available as a research chemical with a typical purity of ≥95% . Its primary documented use is as a building block for the synthesis of more complex fluorinated quinoline derivatives . This contrasts with more advanced analogs like compound 9a, which have been profiled for specific biological activities [1]. The procurement decision is therefore based on synthetic utility rather than a validated biological profile.

Synthetic Chemistry Chemical Biology Medicinal Chemistry

Validated Application Scenarios for Procuring N-[3-(Trifluoromethyl)phenyl]quinoline-8-sulfonamide (CAS 439934-83-5)


Synthetic Chemistry: A Fluorinated Quinoline Building Block

This compound is suitable for use as a starting material or intermediate in the synthesis of more complex fluorinated quinoline derivatives. Its utility is based on its defined chemical structure and commercial availability at research-grade purity (e.g., 95%+) . Procurement is appropriate for exploratory synthetic chemistry, medicinal chemistry library expansion, or the preparation of novel analogs for structure-activity relationship (SAR) studies.

Analytical Reference Standard for Method Development

The compound can be procured as an analytical reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying similar quinoline sulfonamide impurities or metabolites in complex mixtures . Its well-defined molecular weight (352.33 g/mol) and structure make it a suitable candidate for such applications.

In Vitro Screening for Novel Biological Activity (Exploratory)

Given the known biological activity of the quinoline-8-sulfonamide class, this compound can be included in exploratory in vitro screening panels to identify novel biological targets. This is a high-risk, high-reward scenario where the lack of prior characterization [1] is not a barrier but the premise of the investigation. The selection is based on structural novelty and class association rather than proven activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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